1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring
Mechanism of Action
Target of Action
The primary target of the compound 1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound interacts with its target, PKB, in an ATP-competitive manner . It inhibits PKB with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA . This interaction leads to the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB, the target of the compound, is a downstream component of this pathway . The inhibition of PKB by the compound disrupts the pathway, affecting several downstream effects. These include the phosphorylation of several enzyme or transcription factor substrates, such as GSK3β, FKHRL1, BAD, and mTOR, which are involved in promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Certain variations of the compound have been identified as potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of the action of this compound include the modulation of biomarkers of signaling through PKB in vivo . It also strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a lead compound in drug discovery efforts.
Medicine
In medicine, 1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide might be investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole-pyrimidine derivatives or piperidine-based molecules. Examples include:
- 1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide analogs with different substituents.
- Other pyrazole-pyrimidine conjugates with varying linker groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S/c1-24(22,23)19-7-3-11(4-8-19)14(21)18-12-9-13(16-10-15-12)20-6-2-5-17-20/h2,5-6,9-11H,3-4,7-8H2,1H3,(H,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESPMDBJCVSSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.